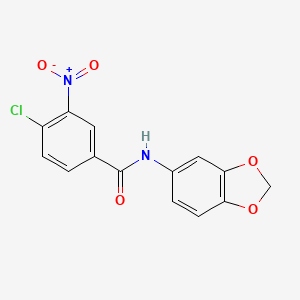
N-(3-bromophenyl)-3-chloro-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-3-chloro-4-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is also known as BML-284 and has a molecular formula of C14H10BrClNO.
Wirkmechanismus
N-(3-bromophenyl)-3-chloro-4-methylbenzamide acts as a selective PPAR-γ agonist by binding to the receptor and inducing a conformational change that promotes the recruitment of co-activators and the transcription of target genes. This leads to an increase in insulin sensitivity and a reduction in inflammation, which can help to improve metabolic function.
Biochemical and physiological effects:
Studies have shown that N-(3-bromophenyl)-3-chloro-4-methylbenzamide has several biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. It also has anti-inflammatory effects, which can help to reduce the risk of developing metabolic disorders. Additionally, it has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3-bromophenyl)-3-chloro-4-methylbenzamide in lab experiments is its selectivity for PPAR-γ. This allows researchers to specifically target this receptor and study its effects on metabolic function. However, one of the limitations is that it may not accurately reflect the effects of PPAR-γ activation in vivo, as the compound may have off-target effects or be metabolized differently in animals or humans.
Zukünftige Richtungen
There are several future directions for research on N-(3-bromophenyl)-3-chloro-4-methylbenzamide. One area of interest is its potential use in the treatment of metabolic disorders such as type 2 diabetes and obesity. Further studies are needed to determine its efficacy and safety in humans. Another area of research is its potential use in the treatment of neurodegenerative diseases. Studies have shown that it has neuroprotective effects, but more research is needed to determine its potential as a therapeutic agent. Additionally, further studies are needed to elucidate the mechanisms of action of N-(3-bromophenyl)-3-chloro-4-methylbenzamide and its potential off-target effects.
Synthesemethoden
The synthesis of N-(3-bromophenyl)-3-chloro-4-methylbenzamide can be achieved through a multi-step process involving several chemical reactions. The first step involves the reaction of 3-bromophenylboronic acid and 3-chloro-4-methylbenzoyl chloride in the presence of a palladium catalyst to form an intermediate product. The intermediate product is then treated with ammonia to obtain the final product, N-(3-bromophenyl)-3-chloro-4-methylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-(3-bromophenyl)-3-chloro-4-methylbenzamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is its use as a selective PPAR-γ agonist. PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. The activation of PPAR-γ has been shown to improve insulin sensitivity and reduce inflammation, making it a potential target for the treatment of metabolic disorders such as type 2 diabetes and obesity.
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-3-chloro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO/c1-9-5-6-10(7-13(9)16)14(18)17-12-4-2-3-11(15)8-12/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYAEKXZNGUKGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-3-chloro-4-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-7-methyl-1,8-naphthyridin-4(1H)-one](/img/structure/B5717656.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5717660.png)





![N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5717704.png)
![N'-[1-(1-benzofuran-2-yl)ethylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5717707.png)



![4-({4-[(4-bromobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5717747.png)
![N,N'-[1,4-phenylenebis(methylene)]dibutanamide](/img/structure/B5717762.png)